3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid
Description
3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid (CAS 40803-53-0) is a cinnamic acid derivative characterized by an (E)-configured α,β-unsaturated carboxylic acid backbone. Its structure includes a phenyl ring substituted with a bromine atom at position 5 and a methoxy group at position 2. The conjugated double bond and electron-withdrawing bromine atom enhance its reactivity in Michael addition and cyclization reactions, while the methoxy group contributes to lipophilicity .
Structure
3D Structure
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABZTGNRWBRJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Bromination of 2-Methoxycinnamic Acid
Reaction Mechanism and Conditions
The most straightforward method involves electrophilic bromination of 2-methoxycinnamic acid. The methoxy group (-OCH₃) directs bromination to the para position (C5) on the aromatic ring. Key steps include:
- Solvent System : Acetic acid or chloroform, often with sulfuric acid as a catalyst.
- Brominating Agent : Elemental bromine (Br₂) or N-bromosuccinimide (NBS).
- Temperature : 0–25°C to minimize side reactions (e.g., decarboxylation or double-bond addition).
Example Procedure:
- Step 1 : Dissolve 2-methoxycinnamic acid (1.0 eq) in glacial acetic acid.
- Step 2 : Add bromine (1.1 eq) dropwise at 0–5°C under stirring.
- Step 3 : Warm to room temperature and stir for 6–12 hours.
- Step 4 : Quench with ice water, filter the precipitate, and recrystallize from ethanol.
Challenges and Mitigation
- Decarboxylation Risk : High acidity or elevated temperatures promote decarboxylation to β-bromostyrene derivatives. Mitigated by using dilute bromine and low temperatures.
- Byproduct Formation : Ortho-brominated byproducts may form if directing effects are compromised. Excess bromine or prolonged reaction times increase impurity levels.
Protection-Deprotection Strategy for Enhanced Selectivity
Ester Protection of the Carboxylic Acid Group
To avoid decarboxylation, the carboxylic acid is temporarily converted to an ester:
Stepwise Procedure:
- Esterification : React 2-methoxycinnamic acid with methanol/H₂SO₄ to form methyl 2-methoxycinnamate.
- Bromination : Treat the ester with Br₂ in CH₂Cl₂/FeBr₃ at 25°C.
- Hydrolysis : Reflux with NaOH/EtOH to regenerate the carboxylic acid.
Palladium-Catalyzed Cross-Coupling Approaches
Heck Reaction for C–C Bond Formation
The Heck reaction couples aryl halides with alkenes, offering an alternative route:
Protocol:
- Substrate : 5-Bromo-2-methoxyiodobenzene.
- Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), acrylic acid, K₂CO₃, DMF, 100°C.
- Outcome : Forms the cinnamic acid backbone via regioselective coupling.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Cost |
|---|---|---|---|---|
| Direct Bromination | 65–75% | 90–95% | Low | $ |
| Protection-Deprotection | 80–85% | >98% | Moderate | $$ |
| Heck Reaction | 60–70% | 85–90% | High | $$$ |
| Suzuki Coupling | 50–55% | 80–85% | High | $$$ |
Key Observations :
Chemical Reactions Analysis
3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets . The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid (CAS 175135-12-3)
- Structural Difference : Methoxy (-OCH₃) replaced by ethoxy (-OCH₂CH₃).
- Impact: Increased steric bulk reduces aqueous solubility compared to the methoxy analog. Ethoxy’s stronger electron-donating effect may alter electronic distribution, affecting binding to biological targets.
3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acid (CAS 1080-07-5)
- Structural Difference : Bromine at position 3 and methoxy at position 4 (vs. bromine at 5 and methoxy at 2 in the target compound).
- Impact :
(E)-3-(5-Bromo-2-methoxypyridin-3-yl)prop-2-enoic acid (PubChem CID 42553143)
- Structural Difference : Phenyl ring replaced by pyridine.
- Impact: Pyridine’s nitrogen atom enhances polarity, improving solubility in polar solvents.
Functional Group Modifications
3-(5-Bromo-2-methoxyphenyl)propanoic acid (CAS 82547-30-6)
- Structural Difference: Saturated propanoic acid backbone (vs. α,β-unsaturated propenoic acid).
- Impact :
3-(4-Bromobenzoyl)acrylic acid
- Structural Difference : Methoxy replaced by benzoyl (-COC₆H₄Br).
- Impact: Strong electron-withdrawing benzoyl group increases electrophilicity, enhancing reactivity in nucleophilic additions. Used in synthesizing heterocycles like pyridines and quinolones .
Bioactive Analogs
Ferulic Acid ([E]-3-[4-hydroxy-3-methoxyphenyl]prop-2-enoic acid)
- Structural Difference : Additional hydroxyl group at position 4.
- Impact :
Sinapic Acid ([E]-3-[4-hydroxy-3,5-dimethoxyphenyl]prop-2-enoic acid)
- Structural Difference : Two methoxy groups and one hydroxyl group on the phenyl ring.
- Impact: Enhanced antioxidant and anti-inflammatory activities compared to monomethoxy analogs. Broader applications in nutraceuticals and pharmaceuticals .
Comparative Data Table
Biological Activity
3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid, also known as (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromo substituent and a methoxy group on a phenyl ring, contributing to its unique reactivity and biological properties. Its structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets. The bromine atom and methoxy group enhance its binding affinity to specific enzymes and receptors, potentially leading to inhibition or activation of critical biological pathways.
Key Mechanisms Include:
- Inhibition of Tubulin Polymerization: Similar compounds have demonstrated the ability to disrupt microtubule formation, which is crucial for cell division. This mechanism has been linked to cytotoxic effects in cancer cells.
- Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth, possibly through interference with bacterial cell wall synthesis or function.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range for human lung adenocarcinoma (A549) and melanoma (A375) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | < 10 |
| A375 (Melanoma) | 5.7 |
| Hela (Cervical) | Not active |
These findings suggest that the compound could serve as a lead candidate in the development of new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 25 |
| P. aeruginosa | 15 |
Case Studies
-
Vascular Disruption in Tumor Models:
A study investigated the compound's effects on tumor vascularization using dynamic bioluminescence imaging in human prostate tumor xenografts. It was found to induce dose-dependent vascular shutdown, highlighting its potential as a vascular disrupting agent. -
Comparative Analysis with Related Compounds:
In comparative studies with structurally similar compounds, this compound exhibited superior activity against tubulin polymerization, reinforcing its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
